molecular formula C17H20N2O2 B5029897 N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide

N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide

Cat. No. B5029897
M. Wt: 284.35 g/mol
InChI Key: FBQVQNDTCIECFC-UHFFFAOYSA-N
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Description

N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide (ACPA) is a synthetic compound that belongs to the class of N-acylhydrazones. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system. ACPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, depression, and neurodegenerative diseases.

Mechanism of Action

N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide binds to the CB1 receptor with high affinity and activates the receptor by inducing a conformational change that triggers the downstream signaling pathways. The CB1 receptor is coupled to the G protein, which activates the intracellular signaling cascades, including the inhibition of adenylate cyclase, the activation of mitogen-activated protein kinase (MAPK), and the modulation of ion channels. The activation of the CB1 receptor by N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide leads to the modulation of neurotransmitter release, synaptic plasticity, and gene expression, which results in various physiological and behavioral effects.
Biochemical and physiological effects:
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been shown to induce analgesia, reduce inflammation, increase appetite, enhance memory and learning, and modulate mood and anxiety. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Advantages and Limitations for Lab Experiments

N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be easily synthesized and purified, and its activity can be measured using various assays, including radioligand binding, cAMP assay, and calcium imaging. However, N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has some limitations, including its potential toxicity, which requires careful dosing and monitoring, and its limited solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has several potential future directions for research, including its use as a tool for studying the CB1 receptor function and pharmacology, its development as a therapeutic agent for various neurological disorders, and its application in drug discovery and development. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be used to investigate the role of the CB1 receptor in various physiological and pathological processes, including pain, inflammation, appetite regulation, mood and anxiety, and neurodegeneration. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can also be used to screen for novel CB1 receptor ligands with improved selectivity, efficacy, and safety profiles. Moreover, N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be used as a lead compound for the development of novel drugs that target the CB1 receptor for the treatment of various neurological disorders.

Synthesis Methods

N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be synthesized by the reaction of N-phenyl-4-cyclohexene-1,2-dicarboximide with allyl bromide in the presence of a base, such as potassium carbonate or sodium hydride. The reaction proceeds through nucleophilic substitution of the bromide group by the allyl group, followed by elimination of the leaving group.

Scientific Research Applications

N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been widely used in scientific research to study the function and pharmacology of the CB1 receptor. It has been shown to be a highly selective agonist of the CB1 receptor, with no significant activity on the CB2 receptor or other G protein-coupled receptors. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been used to investigate the role of the CB1 receptor in various physiological processes, including pain sensation, appetite regulation, mood and anxiety, memory and learning, and neuroinflammation.

properties

IUPAC Name

2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-12-18-16(20)14-10-6-7-11-15(14)17(21)19-13-8-4-3-5-9-13/h2-9,14-15H,1,10-12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQVQNDTCIECFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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